

Application Note: NMR Characterization of (3-aminophenyl) 4-methylbenzenesulfonate

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Compound of Interest

Compound Name: (3-aminophenyl) 4-methylbenzenesulfonate

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Abstract

This document provides a detailed guide to the nuclear magnetic resonance (NMR) characterization of **(3-aminophenyl) 4-methylbenzenesulfonate**, a key intermediate in various synthetic applications. Due to the absence of publicly available experimental NMR data for this specific compound, this note presents predicted ^1H and ^{13}C NMR spectral data based on the analysis of structurally analogous compounds. Furthermore, a comprehensive, generalized protocol for acquiring and processing NMR data for this and similar aromatic compounds is provided, alongside a visual workflow to guide researchers through the process.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts (δ) for **(3-aminophenyl) 4-methylbenzenesulfonate**. These predictions are derived from the analysis of similar compounds reported in the literature, including aminophenols and various tosylated amines. It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ^1H NMR Data for **(3-aminophenyl) 4-methylbenzenesulfonate** (in DMSO-d_6)

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H (Tosyl-CH ₃)	~ 2.40	s	-
H (Amino-NH ₂)	~ 5.30	br s	-
H-2', H-6' (Tosyl)	~ 7.70	d	~ 8.0
H-3', H-5' (Tosyl)	~ 7.40	d	~ 8.0
H-2 (Aminophenyl)	~ 6.60	s	-
H-4 (Aminophenyl)	~ 6.50	d	~ 7.5
H-5 (Aminophenyl)	~ 7.00	t	~ 8.0
H-6 (Aminophenyl)	~ 6.40	d	~ 8.0

Table 2: Predicted ¹³C NMR Data for **(3-aminophenyl) 4-methylbenzenesulfonate** (in DMSO-d₆)

Assignment	Predicted Chemical Shift (δ , ppm)
C (Tosyl-CH ₃)	~ 21.0
C-1' (Tosyl)	~ 133.0
C-2', C-6' (Tosyl)	~ 130.0
C-3', C-5' (Tosyl)	~ 128.0
C-4' (Tosyl)	~ 145.0
C-1 (Aminophenyl)	~ 150.0
C-2 (Aminophenyl)	~ 108.0
C-3 (Aminophenyl)	~ 149.0
C-4 (Aminophenyl)	~ 112.0
C-5 (Aminophenyl)	~ 130.0
C-6 (Aminophenyl)	~ 111.0

Experimental Protocol

This section outlines a general protocol for the NMR characterization of **(3-aminophenyl) 4-methylbenzenesulfonate**.

1. Sample Preparation

- Weigh approximately 5-10 mg of the solid **(3-aminophenyl) 4-methylbenzenesulfonate** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in a clean, dry NMR tube. The choice of solvent may depend on the sample's solubility and the desired resolution of the spectra.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Data Acquisition

- NMR data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
- 1H NMR Spectroscopy:
 - Acquire a standard one-dimensional 1H NMR spectrum.
 - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
- ^{13}C NMR Spectroscopy:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.

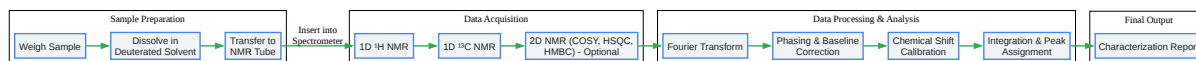
- A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of the ^{13}C isotope.
- Employ a standard pulse program with broadband proton decoupling.
- 2D NMR Spectroscopy (Optional but Recommended):
 - To aid in the definitive assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

3. Data Processing and Analysis

- Apply a Fourier transform to the acquired free induction decays (FIDs).
- Phase correct the resulting spectra manually.
- Perform baseline correction to ensure a flat baseline.
- Calibrate the chemical shift scale. If TMS is used, its signal is set to 0.00 ppm. If no internal standard is used, the residual solvent peak can be used as a reference (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ^1H NMR spectrum to deduce the connectivity of the protons.
- Assign the peaks in both the ^1H and ^{13}C NMR spectra to the corresponding atoms in the molecule, using the 2D NMR data for confirmation.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of **(3-aminophenyl) 4-methylbenzenesulfonate**.



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References

- 1. rsc.org [rsc.org]
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